molecular formula C7H11NO B1528710 1-(Furan-3-yl)propan-2-amine CAS No. 860115-32-8

1-(Furan-3-yl)propan-2-amine

Cat. No. B1528710
M. Wt: 125.17 g/mol
InChI Key: PLXMPVWLDQPMCC-UHFFFAOYSA-N
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Description

“1-(Furan-3-yl)propan-2-amine” is a chemical compound with the molecular formula C7H11NO . It is used for research purposes .


Synthesis Analysis

The synthesis of “1-(Furan-3-yl)propan-2-amine” and similar compounds often involves the use of transaminases, which offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .


Molecular Structure Analysis

The molecular structure of “1-(Furan-3-yl)propan-2-amine” consists of a furan ring attached to a propan-2-amine group . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom .

Scientific Research Applications

Novel Routes to Heterocyclic Compounds

Furfurylamine derivatives are key intermediates in the synthesis of heterocyclic compounds, such as pyrroles and furans, which are crucial in pharmaceuticals and materials science. For example, furfurylamine reacts under palladium catalysis to yield 1,2,4-trisubstituted pyrroles, demonstrating a novel route to these compounds (Friedrich, Wächtler, & Meijere, 2002). Another study highlights the use of furfurylamine in the synthesis of linear polyurethane with pendant furan groups, showcasing its role in creating healable polymeric materials through Diels–Alder reactions (Du et al., 2014).

Advanced Material Synthesis

In material science, furfurylamine is employed as a monomer or functional group to synthesize advanced materials. For instance, enzymatically polymerized furanic-aliphatic polyamides using furan-2,5-dicarboxylic acid and furfurylamine analogs present sustainable alternatives to polyphthalamides, indicating their application in high-performance materials (Jiang et al., 2015). Furthermore, the catalytic conversion of furfural to furan-derived amines using ruthenium-based catalysts highlights the efficient and sustainable production of these intermediates for various applications (Jiang et al., 2020).

Therapeutic Applications and Drug Development

The synthesis and cytotoxic activity evaluation of furan-2-yl derivatives indicate their potential in developing new therapeutic agents. For example, certain furan-2-yl compounds have shown significant cytotoxicity against cancer cells, suggesting their use in anticancer drug development (Ignatovich et al., 2014). Additionally, the synthesis of fluorescent probes based on furan-2-yl amines for biodistribution studies in Chagas disease treatment underscores the application in tracking and evaluating new anti-parasitic agents (Rodríguez et al., 2017).

Future Directions

Further studies are needed for isolation and detection of different furan derivatives from natural compounds and investigation of their precise mechanisms for revealing health beneficial effects of these compounds .

properties

IUPAC Name

1-(furan-3-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-6(8)4-7-2-3-9-5-7/h2-3,5-6H,4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXMPVWLDQPMCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Furan-3-yl)propan-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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